

Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mofezolac

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Abstract

Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile of significant interest in pain and inflammation research. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of **Mofezolac**, consolidating available data for researchers, scientists, and professionals in drug development. While comprehensive preclinical data exists, detailed human pharmacokinetic parameters are not extensively reported in publicly available literature. This guide synthesizes the current understanding of **Mofezolac**'s mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile primarily from preclinical studies, and provides detailed experimental methodologies for key assays.

Introduction

Mofezolac, with the chemical name [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is marketed in Japan under the trade name Disopain for conditions such as rheumatoid arthritis, lower back pain, and postoperative pain.[1][2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of **Mofezolac**.

Pharmacodynamics

Mechanism of Action

Mofezolac exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.^[1]

Contrary to some initial reports suggesting COX-2 selectivity, robust evidence indicates that **Mofezolac** is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).^{[2][3][4]} Its inhibitory activity against COX-2 is significantly weaker.^[3] The analgesic effect of **Mofezolac** is therefore primarily attributed to its potent inhibition of COX-1.^[3]

In Vitro Efficacy

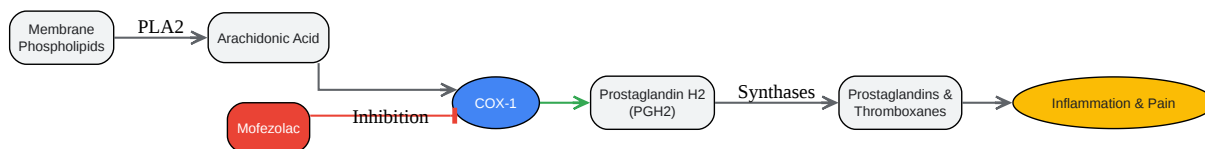
The selective inhibitory activity of **Mofezolac** on COX-1 has been quantified in various in vitro assays. The IC₅₀ values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high affinity for COX-1 over COX-2.

| Enzyme | IC ₅₀ (nM) | Species | Assay Type |
|--------|-----------------------|---------|-----------------------|
| COX-1 | 0.0079 μM (7.9 nM) | Ovine | In Vitro Enzyme Assay |
| COX-2 | >50 μM (>50,000 nM) | Ovine | In Vitro Enzyme Assay |
| COX-1 | Not specified | Human | Whole Blood Assay |
| COX-2 | Not specified | Human | Whole Blood Assay |

Data compiled from multiple sources.^{[3][5]}

Signaling Pathway

The mechanism of action of **Mofezolac** involves the blockade of the arachidonic acid cascade at the level of COX-1. This prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins and thromboxanes.



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Mofezolac's inhibitory action on the COX-1 pathway.

Pharmacokinetics

Detailed human pharmacokinetic data for **Mofezolac** is limited in the public domain. The following information is primarily based on preclinical studies in rats.

Absorption

In rats, orally administered ¹⁴C-labeled **Mofezolac** is rapidly absorbed, with the concentration of radioactivity in the blood reaching its maximum within 15 minutes.[6] In humans, a rapid onset of action is reported, with pain relief typically observed within 30 minutes to an hour, and a peak effect achieved within one to two hours after administration, suggesting rapid absorption.[1]

Distribution

Following oral administration in rats, radioactivity was found to be higher in the stomach, liver, and kidney compared to other tissues.[6] The radioactivity in all tissues was observed to disappear rapidly.[6]

Metabolism

Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[2] Preclinical studies in various animal species have identified several metabolites of **Mofezolac**.

Excretion

In a study with ¹⁴C-labeled **Mofezolac** in rats, approximately 55% of the radioactivity was excreted in the urine and 39% in the feces within 72 hours of oral administration.[6] About 62%

of the radioactivity was excreted in the bile, and evidence of enterohepatic circulation was observed with approximately 52% of the radioactivity in the bile being reabsorbed.[6]

Summary of Preclinical Pharmacokinetic Parameters in Rats

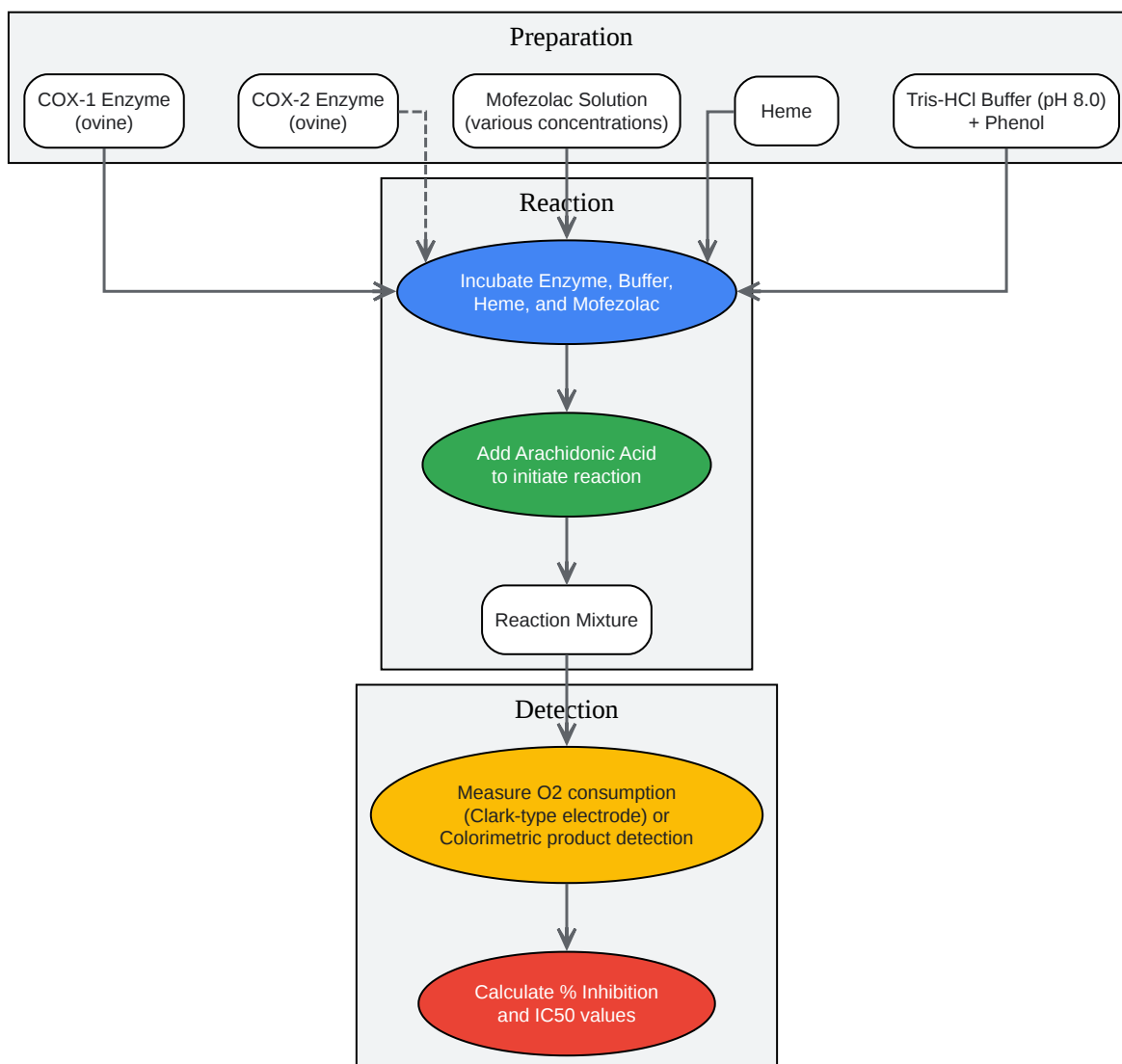
| Parameter | Value | Notes |
|---------------------------|--------------|---|
| Time to Cmax (Tmax) | < 15 minutes | Following a single oral administration. |
| Urinary Excretion (72h) | ~55% of dose | |
| Fecal Excretion (72h) | ~39% of dose | |
| Biliary Excretion | ~62% of dose | |
| Enterohepatic Circulation | Present | ~52% of biliary radioactivity reabsorbed. |

Data from a study in rats with ¹⁴C-labeled **Mofezolac**.[\[6\]](#)

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of **Mofezolac** on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.



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Workflow for in vitro COX inhibition assay.

Methodology:

- **Enzyme Preparation:** Purified ovine COX-1 or recombinant ovine COX-2 is used.
- **Reaction Mixture:** The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing phenol and heme.
- **Inhibition:** The enzyme is pre-incubated with varying concentrations of **Mofezolac**.
- **Reaction Initiation:** The reaction is initiated by the addition of arachidonic acid.
- **Detection:** COX activity is monitored by measuring the consumption of oxygen using a Clark-type oxygen-sensitive electrode or through a colorimetric assay that detects the peroxidase activity of COX.
- **Data Analysis:** The percentage of inhibition at each **Mofezolac** concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Preclinical Pharmacokinetic Study (Rat Model)

Methodology:

- **Radiolabeling:** **Mofezolac** is labeled with Carbon-14 (14C) to enable tracking.
- **Animal Model:** Male and female Sprague-Dawley rats are commonly used.
- **Dosing:** A single oral dose of 14C-**Mofezolac** is administered.
- **Sample Collection:** Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile is collected from bile-duct cannulated rats.
- **Radioactivity Measurement:** The total radioactivity in the collected samples (blood, plasma, urine, feces, bile, and tissues) is measured using liquid scintillation counting.
- **Pharmacokinetic Analysis:** The concentration of radioactivity over time is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and excretion percentages.

Conclusion

Mofezolac is a potent and selective COX-1 inhibitor with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile is well-characterized, with a clear mechanism of action. The available preclinical pharmacokinetic data in rats indicates rapid absorption and extensive metabolism, with excretion occurring through both renal and fecal routes, and evidence of enterohepatic circulation. While qualitative human data suggests a rapid onset of action, a significant gap exists in the publicly available literature regarding detailed quantitative human pharmacokinetic parameters. Further studies or access to regulatory submission data would be necessary to provide a complete pharmacokinetic profile of **Mofezolac** in humans, which is crucial for optimizing its clinical use and for the development of new diarylisoxazole-based therapeutics.

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- To cite this document: BenchChem. [Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677391#pharmacokinetics-and-pharmacodynamics-of-mofezolac]

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